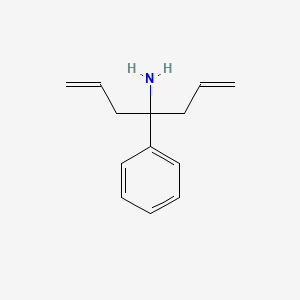

4-Phenylhepta-1,6-dien-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Amines, including “4-Phenylhepta-1,6-dien-4-amine”, can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt . This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide, Ag2O .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenylhepta-1,6-dien-4-amine” include a density of 0.9±0.1 g/cm3 and a boiling point of 276.9±29.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Complexes : This compound has been used in the synthesis and characterization of lanthanide complexes. For example, Liu et al. (1992) reported the synthesis and characterization of lanthanide complexes with potentially heptadentate (N4O3) amine phenols derived from the condensation reactions of tris(2-aminoethyl)amine with salicylaldehyde compounds (Liu, Gelmini, Rettig, Thompson, & Orvig, 1992).

Fluorescence Enhancement Studies : Yang, Chiou, and Liau (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, demonstrating the "amino conjugation effect" (Yang, Chiou, & Liau, 2002).

Photoredox Catalysis in Synthesis : Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives (Ociepa, Turkowska, & Gryko, 2018).

Synthesis of Heterocycles : Bianchi et al. (2014) described a method for synthesizing N-fused pyrroles through a protocol involving ring opening of nitrothiophenes with amines (Bianchi, Maccagno, Petrillo, Scapolla, Tavani, & Tirocco, 2014).

Exploring Amino Group Reactivity : Schaur (2003) discussed the reactivity of 4-hydroxynonenal, a lipid peroxidation product, with the amino group being a primary reactant (Schaur, 2003).

Catalytic Applications in Organic Synthesis : Wang, Lu, and Ishihara (2018) explored the use of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines, showcasing its catalytic utility in synthetic applications (Wang, Lu, & Ishihara, 2018).

Safety and Hazards

While specific safety and hazard information for “4-Phenylhepta-1,6-dien-4-amine” is not available, a similar compound, “4-methylhepta-1,6-dien-4-amine”, has been classified as dangerous with hazard statements including H225, H302, H312, H314, H332, H335 . These indicate that the compound is highly flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Direcciones Futuras

The future directions of “4-Phenylhepta-1,6-dien-4-amine” could involve its use in the synthesis of novel materials and in the study of organic reactions. Additionally, a silicon-containing aryl/penta-1,4-dien-3-one/amine hybrid has shown remarkable broad-spectrum antiproliferative effects on various human breast cancer cell lines , suggesting potential future directions in medicinal chemistry.

Mecanismo De Acción

Target of Action

Similar compounds have shown significant antibacterial and antiviral activities .

Mode of Action

The mode of action of 4-Phenylhepta-1,6-dien-4-amine involves a radical 1,4- or 1,5-alkenyl migration . This process comprises a regioselective perfluoroalkyl radical addition with subsequent alkenyl migration and concomitant deprotonation to generate a ketyl radical anion .

Biochemical Pathways

The compound’s radical 1,4- or 1,5-alkenyl migration mechanism suggests it may influence pathways involving unactivated alkenes .

Result of Action

The result of the action of 4-Phenylhepta-1,6-dien-4-amine is the generation of a ketyl radical anion through a radical 1,4- or 1,5-alkenyl migration . This process increases the complexity of organic compounds .

Propiedades

IUPAC Name |

4-phenylhepta-1,6-dien-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-10-13(14,11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIICBSZOFPLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylhepta-1,6-dien-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2764923.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2764930.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)

![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)

![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)